molecular formula C9H8N2O2 B12513437 3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl- CAS No. 4072-31-5

3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl-

Cat. No.: B12513437
CAS No.: 4072-31-5
M. Wt: 176.17 g/mol
InChI Key: TUUGFLAHJMHZFV-UHFFFAOYSA-N
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Description

5-Hydroxy-1-phenyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring with a hydroxyl group at the 5-position and a phenyl group at the 1-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 5-Hydroxy-1-phenyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-phenyl-1H-pyrazol-3(2H)-one.

    Reduction: Formation of 5-hydroxy-1-phenylhydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Hydroxy-1-phenyl-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazolone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-phenyl-1H-pyrazol-3(2H)-one
  • 3-Hydroxy-1-phenyl-1H-pyrazol-5(2H)-one
  • 5-Hydroxy-1-methyl-1H-pyrazol-3(2H)-one

Uniqueness

5-Hydroxy-1-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

4072-31-5

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-hydroxy-2-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-6,13H,(H,10,12)

InChI Key

TUUGFLAHJMHZFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N2)O

Origin of Product

United States

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